molecular formula C8H9BrN2O2 B1406124 Ethyl 2-bromo-4-methylpyrimidine-5-carboxylate CAS No. 1551414-19-7

Ethyl 2-bromo-4-methylpyrimidine-5-carboxylate

Cat. No. B1406124
M. Wt: 245.07 g/mol
InChI Key: YBFOJUWCXCEMTI-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4-methylpyrimidine-5-carboxylate is a chemical compound with the CAS Number: 1823496-03-2 . It has a molecular weight of 245.08 .


Molecular Structure Analysis

The InChI code for Ethyl 2-bromo-4-methylpyrimidine-5-carboxylate is 1S/C8H9BrN2O2/c1-3-13-8(12)6-4-10-5(2)11-7(6)9/h4H,3H2,1-2H3 . This code provides a specific description of the molecule’s structure.

It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Biological Activity

Ethyl 2-bromo-4-methylpyrimidine-5-carboxylate has been utilized as a key intermediate in the synthesis of various bioactive compounds. For instance, it was involved in the synthesis of antimicrobial pyrimidine glycosides, where its derivatives showed promising antimicrobial activity. The structure of these compounds was confirmed through NMR and other spectral analyses, and their biological efficacy was tested against various pathogens (El‐Sayed et al., 2008).

Facilitating Chemical Reactions

This compound has also been crucial in facilitating chemical reactions, such as the Minisci reaction. It enabled the regioselective synthesis of 5-halopyrimidine-4-carboxylic acid esters, demonstrating its versatility in chemical synthesis and its role in generating pharmacologically active molecules, including CK2 inhibitors (Regan et al., 2012).

Structural and Spectral Studies

Further, its derivatives have been the subject of extensive structural and spectral studies. These studies not only provide insights into the molecular structure of such compounds but also pave the way for their potential applications in various fields, including pharmacology. For instance, a study focused on the synthesis, crystal structure, and vibrational spectral studies of a mecarbinate derivative of ethyl 2-bromo-4-methylpyrimidine-5-carboxylate, contributing to a deeper understanding of its chemical properties and potential applications (Luo et al., 2019).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , indicating that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.

properties

IUPAC Name

ethyl 2-bromo-4-methylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-3-13-7(12)6-4-10-8(9)11-5(6)2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBFOJUWCXCEMTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-bromo-4-methylpyrimidine-5-carboxylate

CAS RN

1551414-19-7
Record name ethyl 2-bromo-4-methylpyrimidine-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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